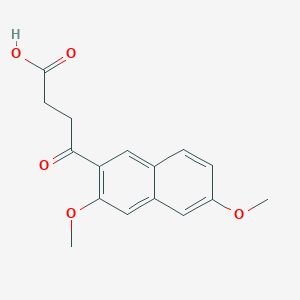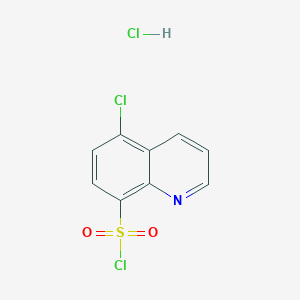
5-Chloroquinoline-8-sulfonyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroquinoline-8-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C9H6Cl3NO2S and a molecular weight of 298.57 g/mol This compound is primarily used in research and development, particularly in the fields of chemistry and biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinoline-8-sulfonyl chloride hydrochloride typically involves the chlorination of quinoline derivatives followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperatures and in the presence of solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloroquinoline-8-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in solvents like dichloromethane, chloroform, or dimethyl sulfoxide.
Catalysts: Catalysts such as pyridine or triethylamine may be used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile used. For example, when reacted with amines, the product is a sulfonamide derivative. Hydrolysis leads to the formation of sulfonic acids .
Wissenschaftliche Forschungsanwendungen
5-Chlorchinolin-8-sulfonylchlorid-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Sulfonamid-Derivaten.
Biologie: Die Verbindung wird in der Untersuchung der Enzyminhibition und Proteinmodifikation verwendet.
Wirkmechanismus
Der Wirkmechanismus von 5-Chlorchinolin-8-sulfonylchlorid-Hydrochlorid beinhaltet seine Fähigkeit, mit Nukleophilen zu reagieren, was zur Bildung von Sulfonamid- oder Sulfonsäure-Derivaten führt. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art des verwendeten Nukleophils ab. In biologischen Systemen kann es Proteine modifizieren, indem es mit Aminosäureresten reagiert, wodurch die Enzymaktivität gehemmt oder die Proteinfunktion verändert wird .
Wirkmechanismus
The mechanism of action of 5-Chloroquinoline-8-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used. In biological systems, it can modify proteins by reacting with amino acid residues, thereby inhibiting enzyme activity or altering protein function .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Chlorchinolin-8-sulfonsäure
- 5-Chlorchinolin-8-sulfonylfluorid
- 5-Chlorchinolin-8-sulfonylbromid
Einzigartigkeit
5-Chlorchinolin-8-sulfonylchlorid-Hydrochlorid ist aufgrund seiner spezifischen Reaktivität und der Arten von Reaktionen, die es eingehen kann, einzigartig. Im Vergleich zu seinen Analogen ist es reaktiver gegenüber Nukleophilen, was es zu einem wertvollen Reagenz in der organischen Synthese und Forschung macht .
Eigenschaften
Molekularformel |
C9H6Cl3NO2S |
|---|---|
Molekulargewicht |
298.6 g/mol |
IUPAC-Name |
5-chloroquinoline-8-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C9H5Cl2NO2S.ClH/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9;/h1-5H;1H |
InChI-Schlüssel |
BLZJXCOOCDDNJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


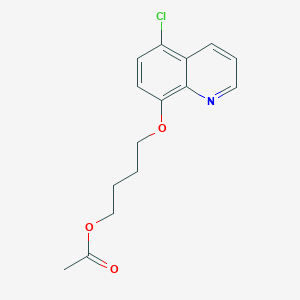
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-azetidine](/img/structure/B11836131.png)
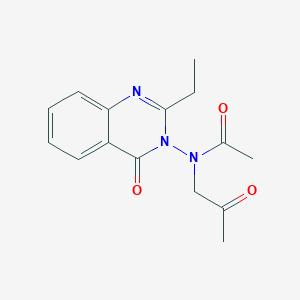

![7-Chloro-2-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-A]pyridine](/img/structure/B11836168.png)


![2-{2-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11836187.png)


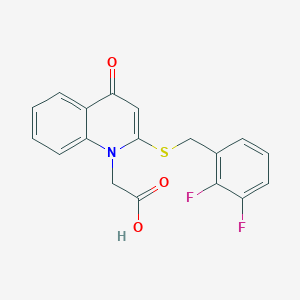
![3-(4-Chlorophenyl)[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B11836203.png)
